1,1-Dimethyl-2-sulfinylhydrazine
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Overview
Description
1,1-Dimethyl-2-sulfinylhydrazine is an organic compound with the molecular formula C2H8N2S It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-sulfinylhydrazine typically involves the reaction of dimethylhydrazine with sulfur-containing reagents. One common method is the reaction of 1,1-dimethylhydrazine with sulfur dioxide or sulfur monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-sulfinylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
1,1-Dimethyl-2-sulfinylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxides and sulfinamides.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-sulfinylhydrazine involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or toxicological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: A related compound without the sulfinyl group, used as a rocket propellant.
1,2-Dimethylhydrazine: An isomer with different chemical properties and applications.
Sulfinylhydrazine: A broader class of compounds with varying substituents on the hydrazine and sulfinyl groups.
Uniqueness
1,1-Dimethyl-2-sulfinylhydrazine is unique due to the presence of both dimethyl and sulfinyl groups, which confer distinct reactivity and potential applications compared to other hydrazine derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
13066-24-5 |
---|---|
Molecular Formula |
C2H6N2OS |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
N-methyl-N-(sulfinylamino)methanamine |
InChI |
InChI=1S/C2H6N2OS/c1-4(2)3-6-5/h1-2H3 |
InChI Key |
UFBUHFJBKZYCAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=S=O |
Origin of Product |
United States |
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